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Compound of Interest

Compound Name: 1,4-Dibutoxy-2-nitrobenzene

CAS No.: 135-15-9

Cat. No.: B085890

Get Quote

Executive Summary
This guide details the electron ionization (EI) fragmentation behavior of 1,4-Dibutoxy-2-
nitrobenzene (C₁₄H₂₁NO₄, MW 267.32).[1] This compound represents a class of dialkoxy

nitrobenzenes often used as intermediates in the synthesis of liquid crystals and

pharmaceutical precursors.

The mass spectrum of this molecule is governed by three competing mechanistic drivers:

McLafferty-type Rearrangements: Driven by the labile butyl ether chains.

Nitro-Group Ortho Effects: Specific interactions between the nitro group and the adjacent

butoxy moiety.

Aromatic Stability: Retention of the benzene core at lower m/z values.

Researchers should anticipate a spectrum dominated by even-electron rearrangement ions

(alkene losses) rather than simple radical cleavages, with a low-intensity molecular ion.[1]
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Experimental Protocol: GC-MS Acquisition
To ensure reproducible fragmentation patterns suitable for library matching or structural

verification, the following acquisition parameters are recommended.

Sample Preparation
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols

(MeOH/EtOH) to prevent transesterification or solvent-adduct formation in the injector port.

Concentration: 10–50 µg/mL (ppm).

Filtration: 0.2 µm PTFE filter to remove particulates.[1]

Instrument Parameters (Standard EI)
Parameter Setting Rationale

Ionization Source Electron Ionization (EI)
Standard 70 eV energy for

library reproducible spectra.

Source Temp 230°C

Prevents condensation of

semi-volatiles; minimizes

thermal degradation.

Transfer Line 280°C

Ensures rapid transport of the

high-boiling analyte (BP

>300°C est).

Scan Range m/z 40 – 350
Captures M+ and all diagnostic

low-mass aromatic fragments.

Column
5% Phenyl-methylpolysiloxane

(e.g., DB-5MS)

Standard non-polar phase for

aromatic separation.[1]

Fragmentation Analysis & Interpretation
The fragmentation of 1,4-Dibutoxy-2-nitrobenzene is distinct due to the presence of two large

alkyl chains and an ortho-nitro group. The analysis is broken down by m/z regions.[2][3][4][5][6]

[7]
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The Molecular Ion Region (m/z 267)
Observation: The molecular ion (M⁺, m/z 267) is expected to be weak or barely visible (<5%

relative abundance).[1]

Mechanism: The butyl chains are highly labile. The ionization energy is rapidly dissipated

through the cleavage of the C-O alkyl bonds via rearrangement, depleting the molecular ion

population.[1]

Primary Fragmentation: The "Double McLafferty"
Cascade
The most dominant feature of the spectrum arises from the sequential loss of the butyl chains

as butene (C₄H₈, 56 Da).[1] This proceeds via a four-membered transition state hydrogen

transfer (often termed a McLafferty-like rearrangement in ethers).

First Butene Loss (m/z 267 → 211):

One butoxy group undergoes rearrangement, transferring a

-hydrogen to the ether oxygen and expelling neutral butene.[1]

Fragment:[M - C₄H₈]⁺ at m/z 211.

Note: The para-butoxy group is sterically unhindered and likely fragments first, though

ortho fragmentation is also possible.[1]

Second Butene Loss (m/z 211 → 155):

The remaining butoxy group undergoes the same rearrangement.

Fragment:[M - 2(C₄H₈)]⁺ at m/z 155.

Significance: This ion corresponds to the 2-nitrohydroquinone radical cation (or isomer). It

is often the Base Peak (100% intensity) or a major peak in the spectrum.[2][6][8]

The Ortho-Effect (Diagnostic Pathway)
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The nitro group at position 2 is ortho to the butoxy group at position 1. This proximity facilitates

a specific "Ortho Effect" rearrangement distinct from standard ether cleavage.[1]

Mechanism: The oxygen of the nitro group abstracts a hydrogen from the

-carbon of the butoxy chain, leading to the elimination of the alkyl chain as an aldehyde or
radical, or loss of OH.

Diagnostic Ion:Loss of OH (M - 17) at m/z 250.

While less abundant than the alkene loss, the presence of an [M-17]⁺ peak is a definitive

marker for ortho-substituted nitroaromatics.[1] Meta and para isomers do not show this

loss.

Deep Fragmentation (Low Mass Region)
Once the alkyl chains are stripped, the nitro-aromatic core degrades:

Loss of NO₂ (m/z 155 → 109): The m/z 155 ion loses the nitro group (46 Da) to form the

dihydroxybenzene radical cation (m/z 109).

Loss of NO (m/z 155 → 125): A characteristic nitro rearrangement yielding a phenoxy-type

ion.

Visualizing the Fragmentation Pathway[7]
The following diagram maps the causal relationships between the molecular structure and the

observed spectral peaks.
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Molecular Ion (M+)
m/z 267

[C14H21NO4]+

Ortho Effect
m/z 250

[M - OH]+

- OH (17 Da)
(Ortho-Nitro specific)

Mono-Butoxy Loss
m/z 211

[M - C4H8]+

- C4H8 (56 Da)
(McLafferty-like)

Base Peak Candidate
m/z 155

[M - 2(C4H8)]+
(Nitrohydroquinone ion)

- C4H8 (56 Da)
(Sequential loss)

Core Ring
m/z 109

[C6H6O2]+

- NO2 (46 Da)

Phenoxy Ion
m/z 125

[M - 2(C4H8) - NO]+

- NO (30 Da)

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for 1,4-Dibutoxy-2-nitrobenzene showing major

competing pathways.

Summary of Diagnostic Ions
Use this table to validate the identity of the compound in experimental spectra.
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m/z Value
Relative Intensity
(Est.)

Ion Identity
Structural
Significance

267 Low (<5%) [M]⁺
Molecular Ion.

Confirms MW.

250 Low-Medium [M - OH]⁺

Ortho-Effect Marker.

Confirms Nitro is ortho

to Butoxy.

211 Medium-High [M - C₄H₈]⁺

Loss of one butyl

chain (alkene

elimination).

155 High / Base Peak [M - 2(C₄H₈)]⁺

Core nitro-aromatic

skeleton. Loss of both

chains.

109 Medium [C₆H₆O₂]⁺

Hydroquinone radical

cation (Loss of NO₂

from m/z 155).

57 Medium [C₄H₉]⁺

Butyl carbocation

(Standard alkyl

fragment).

41 High [C₃H₅]⁺
Allyl cation (Fragment

of the butyl chain).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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